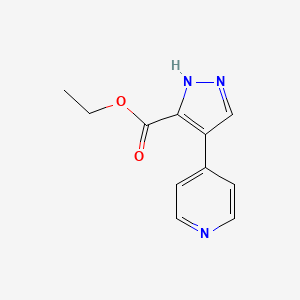

ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . It has been used as a reagent in the synthesis of various compounds, including triarylethane phosphodiesterase 4 inhibitors .

Synthesis Analysis

The hydrochloride salt of ethyl 4-pyridylacetate has been used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It has also been used as a reagent in the synthesis of trifluoromethylpyridines .Molecular Structure Analysis

The molecular formula of ethyl 4-pyridylacetate is C9H11NO2 . Its average mass is 165.189 Da and its monoisotopic mass is 165.078979 Da .Chemical Reactions Analysis

Ethyl 4-pyridylacetate participates as a reagent in the synthesis of various compounds. For instance, it has been used in the synthesis of triarylethane phosphodiesterase 4 inhibitors . It has also been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis

Ethyl 4-pyridylacetate has a melting point of 18-19 °C, a boiling point of 127-128 °C/14 mmHg, and a density of 1.079 g/mL at 25 °C . Its refractive index is n20/D 1.499 .Applications De Recherche Scientifique

Novel Synthesis Methods

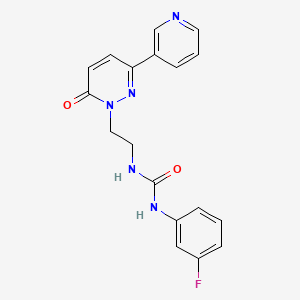

Research has shown that ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate is a precursor in the efficient synthesis of pyrazolo[3,4-b]pyridine products. The condensation of pyrazole-5-amine derivatives with activated carbonyl groups, using refluxing acetic acid, has been found to be a facile method for preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). This process highlights the compound's utility in creating complex organic structures.

Fluorophore Development

A study by Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, suggesting potential applications in developing new fluorophores for biochemical assays or imaging applications (Yan et al., 2018).

Corrosion Inhibitors

Ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate derivatives have been explored as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. These inhibitors show high efficiency and are confirmed by various methods including gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study by Dohare et al. (2017) indicates that these compounds significantly protect metal surfaces from corrosion, providing a practical application in material science and engineering (Dohare et al., 2017).

Chemoselective Synthesis

The compound has been utilized in chemoselective synthesis processes, where specific reactions are favored to produce desired products. For instance, Markees (1990) highlighted its role in reacting with 1,2-diaminobenzene to synthesize complex heterocyclic structures, showcasing its utility in precise synthetic chemistry applications (Markees, 1990).

Anti-microbial Activities

Wang et al. (2015) demonstrated the anti-microbial properties of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized from ethyl isonicotinate. These compounds exhibited good inhibitory activity against a range of organisms, suggesting potential applications in developing new anti-microbial agents (Wang et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKPFJYKKJBXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2713990.png)

![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)

![2-Chloro-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]acetamide;hydrochloride](/img/structure/B2713996.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)

![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2714006.png)

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)